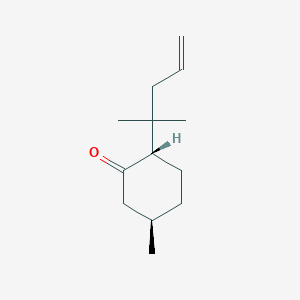
4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane: is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a boron atom integrated into a six-membered ring, which also includes two oxygen atoms. The presence of boron in its structure makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the condensation reaction between this compound and a suitable diol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Reduced boron-containing compounds.
Substitution: Substituted boron compounds with various functional groups.
Scientific Research Applications
Chemistry: 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: In biological research, this compound is used as a probe to study boron-containing biomolecules. It can also be used in the development of boron-based drugs.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with nucleophiles, leading to the formation of boron-nitrogen, boron-oxygen, or boron-carbon bonds. These interactions are crucial in its applications in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
4,6-Dimethyl-2-(propan-2-yl)-1,3,5-dithiazinane: This compound contains sulfur atoms instead of oxygen atoms in the ring structure.
4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane: Similar in structure but with different substituents on the ring.
Uniqueness: this compound is unique due to its boron-containing ring structure, which imparts distinct reactivity and stability. Its ability to participate in various chemical reactions and form stable complexes makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
66128-19-6 |
|---|---|
Molecular Formula |
C8H17BO2 |
Molecular Weight |
156.03 g/mol |
IUPAC Name |
4,6-dimethyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C8H17BO2/c1-6(2)9-10-7(3)5-8(4)11-9/h6-8H,5H2,1-4H3 |
InChI Key |
ZVNUEIJUBFMMJA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(CC(O1)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
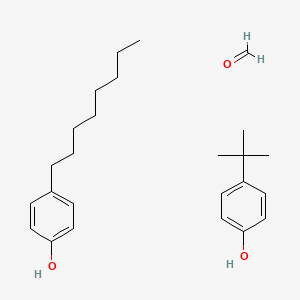


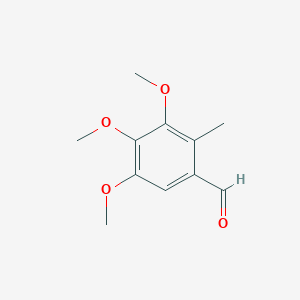
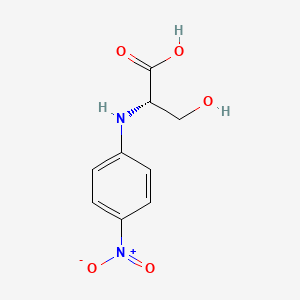
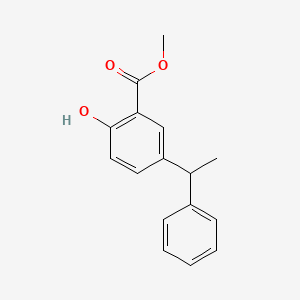
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)
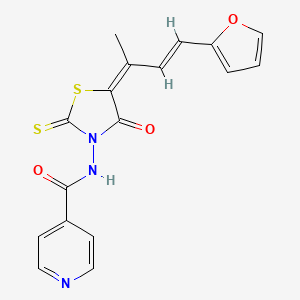
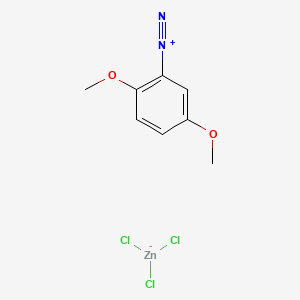
![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)
